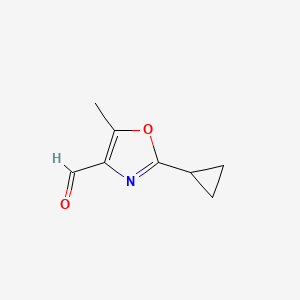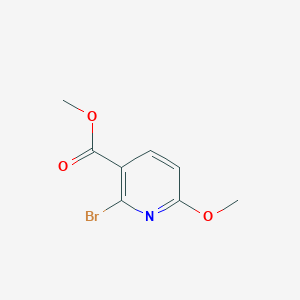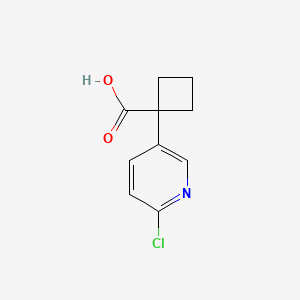
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde
Descripción general
Descripción
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde is a versatile chemical compound with a unique structure that offers potential in synthesizing novel organic compounds. It serves as a key building block for drug discovery and has diverse applications in scientific research.
Métodos De Preparación
The synthesis of 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the oxazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and novel compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug discovery.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing cellular processes. These interactions can lead to various biological effects, including inhibition or activation of enzymatic activity, which is crucial in drug development and therapeutic applications.
Comparación Con Compuestos Similares
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde can be compared with other similar compounds, such as:
2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid: This compound shares a similar oxazole ring structure but differs in the position and type of substituents, leading to distinct chemical properties and applications.
2-Cyclopropyl-5-methyl-1,3-oxazol-4-ylacetic acid: Another related compound with variations in the functional groups attached to the oxazole ring, influencing its reactivity and use in different research contexts.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential for diverse applications in various fields of study.
Propiedades
IUPAC Name |
2-cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOQFTYFUVKTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)






![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)

